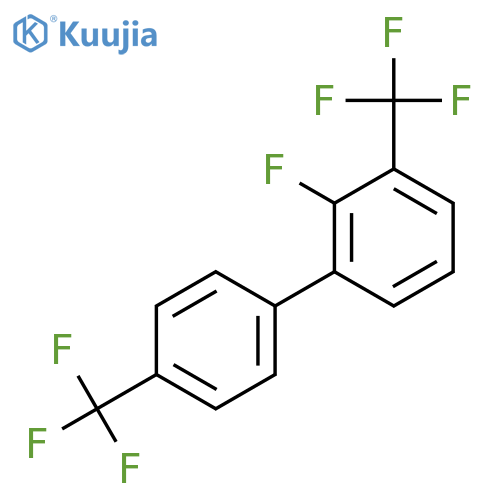

Cas no 1261887-44-8 (3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl)

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl

-

- インチ: 1S/C14H7F7/c15-12-10(2-1-3-11(12)14(19,20)21)8-4-6-9(7-5-8)13(16,17)18/h1-7H

- InChIKey: YQSZOBOOALAFNE-UHFFFAOYSA-N

- SMILES: FC1C(C(F)(F)F)=CC=CC=1C1C=CC(C(F)(F)F)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 21

- 回転可能化学結合数: 1

- 複雑さ: 338

- XLogP3: 5.4

- トポロジー分子極性表面積: 0

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011249-1g |

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl |

1261887-44-8 | 97% | 1g |

1,490.00 USD | 2021-07-04 | |

| Alichem | A011011249-250mg |

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl |

1261887-44-8 | 97% | 250mg |

494.40 USD | 2021-07-04 | |

| Alichem | A011011249-500mg |

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl |

1261887-44-8 | 97% | 500mg |

815.00 USD | 2021-07-04 |

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

5. Back matter

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

3,4'-Bis(trifluoromethyl)-2-fluorobiphenylに関する追加情報

Introduction to 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl (CAS No. 1261887-44-8)

3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1261887-44-8, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound, featuring two trifluoromethyl groups and one fluorine atom substituents on a biphenyl core, exhibits distinct chemical characteristics that make it a valuable candidate for various applications.

The molecular structure of 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl contributes to its remarkable stability and reactivity, which are highly sought after in the development of advanced materials and pharmaceutical agents. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug design. Specifically, the trifluoromethyl groups introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.

In recent years, 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl has been extensively studied for its potential applications in organic electronics and pharmaceuticals. Its ability to serve as a building block for more complex molecules has been exploited in the synthesis of novel compounds with enhanced pharmacological properties. For instance, researchers have utilized this compound to develop new generations of antiviral and anticancer agents, leveraging its ability to disrupt critical biological pathways through selective binding to target proteins.

One of the most compelling aspects of 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl is its role in the development of advanced materials, particularly in the field of organic semiconductors. The electron-withdrawing nature of the trifluoromethyl groups improves charge transport properties, making it an ideal candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance device performance by improving charge mobility and thermal stability.

The pharmaceutical industry has also recognized the potential of 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl as a key intermediate in drug discovery. Its structural motifs are frequently employed in the design of molecules that exhibit potent activity against a wide range of diseases. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The fluorine atoms present in its structure contribute to metabolic stability, reducing the likelihood of rapid degradation in vivo and thereby increasing bioavailability.

Furthermore, the synthesis of 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl represents a significant achievement in synthetic chemistry. The introduction of multiple fluorine and trifluoromethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and metal-catalyzed transformations, have been employed to construct this complex molecule efficiently. These synthetic strategies not only highlight the versatility of modern chemical techniques but also underscore the importance of 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl as a versatile intermediate.

The environmental impact of using 3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl is another critical consideration. While its stability makes it an excellent candidate for various applications, it is also essential to evaluate its persistence and potential toxicity. Current research efforts are focused on developing greener synthetic routes that minimize waste and reduce environmental impact without compromising efficiency. By incorporating sustainable practices into its production process, scientists aim to ensure that this compound remains a valuable asset while minimizing ecological concerns.

In conclusion,3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl (CAS No. 1261887-44-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for drug development and advanced materials design. As research continues to uncover new possibilities for this molecule,3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.

1261887-44-8 (3,4'-Bis(trifluoromethyl)-2-fluorobiphenyl) Related Products

- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)

- 868694-19-3(5-bromo-3-iodo-1H-indole)

- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)

- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)

- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)

- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)